molecular formula C23H20N2O4 B394481 N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide

N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B394481
M. Wt: 388.4g/mol
InChI Key: YAIBUGQORRXFRZ-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound with a complex structure It is characterized by the presence of a benzoyl group, a nitro group, and a methyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Acylation Reaction: The initial step involves the acylation of 3,4-dimethylbenzoic acid with 3-nitro-4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 3-(3,4-dimethylbenzoyl)phenyl-3-nitro-4-methylbenzoate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with aniline or a substituted aniline derivative to form the final product, this compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles.

Major Products

    Reduction of Nitro Group: N-[3-(3,4-dimethylbenzoyl)phenyl]-3-amino-4-methylbenzamide.

    Reduction of Benzoyl Group: N-[3-(3,4-dimethylbenzyl)phenyl]-3-nitro-4-methylbenzamide.

    Substitution of Methyl Groups: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl and methyl groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-dimethylbenzoyl)phenyl]-4-nitrobenzamide
  • N-[3-(3,4-dimethylbenzoyl)phenyl]-3-fluorobenzamide
  • N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide

Uniqueness

N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both nitro and methyl groups on the benzamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4g/mol

IUPAC Name

N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C23H20N2O4/c1-14-7-9-18(11-16(14)3)22(26)17-5-4-6-20(12-17)24-23(27)19-10-8-15(2)21(13-19)25(28)29/h4-13H,1-3H3,(H,24,27)

InChI Key

YAIBUGQORRXFRZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C

Origin of Product

United States

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